molecular formula C14H14O5 B2898271 [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 374762-29-5

[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B2898271
CAS No.: 374762-29-5
M. Wt: 262.261
InChI Key: JTLUACXHNIEFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, is a chemical compound with the molecular formula C14H14O5 . It has a molecular weight of 262.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14O5/c1-7-8(2)14(17)19-13-9(3)11(5-4-10(7)13)18-6-12(15)16/h4-5H,6H2,1-3H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid and its derivatives are primarily explored for their potential in chemical synthesis and medicinal chemistry. For instance, the design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid have been investigated. These compounds are of interest due to their potential antibacterial activity against both Gram-positive and Gram-negative bacteria. This research illustrates the chemical versatility and potential medicinal applications of these compounds (Čačić et al., 2009).

Photoactive Materials and Smart Materials

Another intriguing application is in the synthesis of photoactive materials. A study discussed the preparation of photoactive derivatives of cellulose by esterification with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. These derivatives are significant in creating water-soluble polyelectrolytes with high amounts of photochemically active chromene moieties. The light-triggered photodimerization of these compounds holds potential in designing smart materials with controllable properties (Wondraczek et al., 2012).

Antineoplastic and Antimicrobial Activities

The derivatives of this compound have also been investigated for their biological activities. For example, the synthesis, reactions, and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives have been evaluated, suggesting that these compounds could serve as a new leading skeleton for further studies on antitumor activity (Gašparová et al., 2013).

Antioxidant Properties

The antioxidant activity of newly synthesized coumarin derivatives, such as N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, has been studied and compared with known antioxidants like ascorbic acid. This research contributes to the understanding of the antioxidant potential of these compounds and their possible health benefits (Kadhum et al., 2011).

Safety and Hazards

The safety and hazards associated with [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid are not well-documented in the literature. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken during its use .

Properties

IUPAC Name

2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-7-8(2)14(17)19-13-9(3)11(5-4-10(7)13)18-6-12(15)16/h4-5H,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLUACXHNIEFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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